molecular formula C18H17ClN2O3S B2913329 N-(4-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898462-45-8

N-(4-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2913329
CAS RN: 898462-45-8
M. Wt: 376.86
InChI Key: ZYFBYGOLOXVSAR-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. The presence of the pyrrolo[3,2,1-ij]quinoline structure suggests that it may have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, contains a pyrrolo[3,2,1-ij]quinoline core, which is a fused ring system containing nitrogen. It also has a sulfonamide functional group attached to the quinoline ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like sulfonamide could impact the compound’s solubility in water or other polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

Recent studies have shown that sulfonamide compounds, including N-(4-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, are significant due to their diverse pharmacological activities. These activities include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain effects. The versatility in the biological activity of these compounds is attributed to the variable nature of the R and R' moiety, leading to a wide range of sulfonamide hybrids with different pharmaceutical active scaffolds (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Antimicrobial Applications

The synthesis of sulfonamide derivatives, including quinoline clubbed with a sulfonamide moiety, has shown significant results as antimicrobial agents. New compounds synthesized for this purpose demonstrated high activity against Gram-positive bacteria, showcasing the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial therapies (Biointerface Research in Applied Chemistry, 2019).

Development of Synthesis Methods

Efficient synthesis methods for compounds similar to this compound have been developed, highlighting the importance of selective iodination, formation of the quinolone, and Sonogashira coupling/pyrrole formation. These methods are crucial for the scalable production of such compounds, which is essential for further pharmaceutical applications and research (Dorow et al., 2006).

Antimalarial Activity

N-(7-Chloroquinolinyl-4-aminoalkyl)arylsulfonamides, compounds related to the one , have shown promising antimalarial activity. These findings are crucial for the development of new antimalarial agents, especially considering the global challenge posed by malaria and the need for new effective treatments. The mechanism of action is believed to be related to the inhibition of hemozoin formation, which is a vital process in the malaria parasite's lifecycle (Verma et al., 2016).

Safety and Hazards

Without specific toxicity or safety data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c19-15-4-1-12(2-5-15)11-20-25(23,24)16-9-13-3-6-17(22)21-8-7-14(10-16)18(13)21/h1-2,4-5,9-10,20H,3,6-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFBYGOLOXVSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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